molecular formula C11H12O4 B6198844 methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate CAS No. 2728215-92-5

methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate

Cat. No.: B6198844
CAS No.: 2728215-92-5
M. Wt: 208.2
InChI Key:
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Description

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate (MHD-BPC) is a small organic molecule that has been studied extensively in the scientific community due to its wide range of potential applications. MHD-BPC is a derivative of the common benzopyran, a type of aromatic heterocyclic compound. It has been used in research for its unique properties and potential applications in a variety of scientific fields, such as drug design, biochemistry, and pharmacology.

Scientific Research Applications

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has been studied extensively in the scientific community due to its wide range of potential applications. It has been used in research for its unique properties and potential applications in a variety of scientific fields, such as drug design, biochemistry, and pharmacology. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is not fully understood, but it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to modulate the activity of several other enzymes, including cyclooxygenase-1 (COX-1), phospholipase A2 (PLA2), and lipoxygenase (LOX).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including COX-2, COX-1, PLA2, and LOX. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its effects can be easily monitored due to its unique properties. Additionally, this compound has been studied extensively in the scientific community, making it well-suited for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is that it is a relatively new compound, and its effects are not yet fully understood. Additionally, this compound is not approved for use in humans, so its safety and efficacy in humans is still unknown.

Future Directions

Despite the limitations of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate, there are still many potential future directions for research. One potential direction is to further study the mechanism of action of this compound and to identify its potential therapeutic applications. Additionally, further studies could be done to determine the safety and efficacy of this compound for use in humans. Other potential future directions include studying the effects of this compound on other enzymes and exploring its potential applications in drug design, biochemistry, and pharmacology.

Synthesis Methods

Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can be synthesized from a variety of starting materials, including benzopyran, 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, and methyl iodide. The most commonly used method is the reaction of benzopyran with methyl iodide in the presence of a base, such as sodium hydroxide, to form this compound. This reaction is typically carried out at room temperature and can be completed in a few hours.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl acetoacetate", "sodium ethoxide", "methanol", "acetic anhydride", "sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone and ethyl acetoacetate in methanol.", "Step 2: Add sodium ethoxide to the mixture and stir for 1 hour at room temperature.", "Step 3: Add acetic anhydride to the mixture and heat under reflux for 2 hours.", "Step 4: Cool the mixture and add sulfuric acid to acidify the solution.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the product with anhydrous sodium sulfate.", "Step 7: Esterify the product with methanol and sulfuric acid to obtain methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate." ] }

2728215-92-5

Molecular Formula

C11H12O4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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